N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide
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Overview
Description
N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazolo-pyridazinyl moiety and a cyclopropane carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolo-pyridazinyl intermediate, which can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The azetidinyl moiety can be introduced via nucleophilic substitution reactions, followed by the formation of the cyclopropane carboxamide through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the azetidinyl and triazolo-pyridazinyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in catalysis and as a building block for complex organic synthesis
Mechanism of Action
The mechanism of action of N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The triazolo-pyridazinyl moiety can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-methyl-3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-: This compound shares the triazolo-pyridazinyl moiety but differs in the presence of a benzenamine group.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds have a similar triazole structure but include a thiadiazine ring.
Uniqueness
N,2,2-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane carboxamide with a triazolo-pyridazinyl moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N,2,2-trimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-15(2)6-11(15)14(22)19(3)10-7-20(8-10)13-5-4-12-17-16-9-21(12)18-13/h4-5,9-11H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJBZUOHSWVUTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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